molecular formula C13H11N3O3 B8794698 4'-Methoxy-4-nitroazobenzene CAS No. 29418-59-5

4'-Methoxy-4-nitroazobenzene

Cat. No.: B8794698
CAS No.: 29418-59-5
M. Wt: 257.24 g/mol
InChI Key: CHGPHWNJICZVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Azobenzene (B91143) Photochromism and its Fundamental Principles

The defining feature of azobenzene chemistry is its ability to undergo reversible isomerization between two distinct geometric forms: the trans and cis isomers. royalsocietypublishing.orgnih.gov The trans form is the more thermodynamically stable of the two. royalsocietypublishing.org Upon irradiation with ultraviolet (UV) light, typically in the range of its strong π-π* absorption band, the molecule undergoes a conformational change to the less stable, bent cis isomer. acs.orgroyalsocietypublishing.org

This process is reversible. The molecule can revert from the cis form back to the stable trans form either through irradiation with visible light, corresponding to the n-π* absorption band of the cis isomer, or via thermal relaxation in the dark. royalsocietypublishing.orgnih.gov This light-driven molecular switching is the fundamental principle of azobenzene photochromism. The isomerization process involves significant changes in molecular geometry, which in turn alters properties such as dipole moment, absorption spectrum, and physical shape. These changes can be harnessed to control material properties at the macroscopic level. ruhr-uni-bochum.de

Significance of Substituted Azobenzenes in Molecular Engineering

The true versatility of azobenzene lies in the ability to chemically modify its structure. By attaching various functional groups (substituents) to the phenyl rings, researchers can precisely tune the molecule's properties for specific applications. royalsocietypublishing.orgnih.gov This practice, known as molecular engineering, can influence the wavelengths of light required for isomerization, the thermal stability of the cis isomer (its half-life), and the molecule's interaction with its environment. nih.govtandfonline.com

For instance, the introduction of electron-donating and electron-withdrawing groups can significantly alter the electronic structure and absorption spectra. acs.org This tunability makes substituted azobenzenes ideal candidates for a wide array of applications, including:

Molecular Switches: Their ability to exist in two distinct, interconvertible states allows them to function as light-operated switches in molecular-scale devices.

Data Storage: The two isomers can represent binary states (0 and 1), opening possibilities for high-density optical data storage. dcu.ietandfonline.com

Liquid Crystals: Incorporation of azobenzene moieties into molecules can allow for the light-induced phase transitions of liquid crystalline materials. researchgate.netmdpi.com

Photopharmacology: The geometric change can be used to activate or deactivate a drug molecule with light, offering spatial and temporal control over its therapeutic action.

Specific Research Focus on 4'-Methoxy-4-nitroazobenzene within the Azobenzene Class

Within the vast family of substituted azobenzenes, this compound is a compound of significant interest due to its distinct electronic structure. It is a classic example of a "push-pull" system, where an electron-donating group (the methoxy (B1213986) group, -OCH₃) is positioned at one end of the conjugated system and an electron-withdrawing group (the nitro group, -NO₂) is at the other. This arrangement creates a strong intramolecular charge-transfer character, which significantly influences its optical and photochromic properties.

Research on this compound often focuses on its fundamental photochemical behavior and its role as a functional unit in more complex molecular systems. Studies have investigated its isomerization mechanism, noting that its reaction pathway shows less dependence on solvent polarity compared to other derivatives. dcu.ie Furthermore, its photolysis in rigid matrices has been examined, leading to the observation of its radical anions upon UV irradiation. acs.org A primary area of application for this compound is in the construction of advanced materials, particularly liquid crystals, where the this compound unit is incorporated as a photoactive mesogen to create materials whose phase or alignment can be controlled by light. tandfonline.comresearchgate.net

Chemical and Physical Properties

PropertyValue
IUPAC Name (E)-(4-methoxyphenyl)(4-nitrophenyl)diazene
Molecular Formula C₁₃H₁₁N₃O₃
Molecular Weight 257.251 g/mol sigmaaldrich.com
CAS Number 29418-59-5 sigmaaldrich.com
Canonical SMILES COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N+[O-]
Structure A "push-pull" azobenzene with a methoxy (-OCH₃) group on one phenyl ring and a nitro (-NO₂) group on the other.

Research Findings on this compound

Research AreaFindings
Photochemistry Steady-state photolysis of 4-methoxy-4'-nitroazobenzene in rigid 2-methyltetrahydrofuran (B130290) matrices at 77 K using 266 nm and 355 nm light resulted in the formation of its radical anions. acs.org
Isomerization Mechanism Unlike azobenzenes with strong electron-donating groups like dialkylamino groups, the thermal isomerization mechanism of 4-methoxy-4'-nitroazobenzene does not change significantly with solvent polarity. dcu.ie
Liquid Crystals The 4-nitroazobenzene (B1198901) moiety, often combined with a methoxy group on the other ring, is a common building block for creating non-symmetric liquid crystal dimers. These materials exhibit enantiotropic nematic phases, and their inclusion can alter the melting points and clearing temperatures of the final material. tandfonline.com
Photoactive Polymers The 4-nitroazobenzene chromophore is incorporated into the side chains of polymers to create materials with nonlinear optical properties and to induce photomechanical effects. dcu.ieresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29418-59-5

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C13H11N3O3/c1-19-13-8-4-11(5-9-13)15-14-10-2-6-12(7-3-10)16(17)18/h2-9H,1H3

InChI Key

CHGPHWNJICZVNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 4 Nitroazobenzene and Its Derivatives

Classical Approaches: Diazotization and Azo Coupling Reactions

The most traditional and widely employed method for synthesizing 4'-Methoxy-4-nitroazobenzene is the diazotization of an aromatic amine followed by an azo coupling reaction. nih.gov This two-step process is a foundational reaction in the synthesis of many azo dyes. nih.govunb.ca

The synthesis commences with the diazotization of an aromatic amine, in this case, p-nitroaniline. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂). The low temperature is crucial to stabilize the resulting diazonium salt, which is highly reactive and prone to decomposition at higher temperatures. vulcanchem.com The amine group of p-nitroaniline is converted into a diazonium ion (-N₂⁺).

The second step is the azo coupling reaction, where the freshly prepared diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner. nih.gov For the synthesis of this compound, anisole (B1667542) (methoxybenzene) or phenol (B47542) followed by methylation are common coupling components. The reaction with anisole proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the methoxy-substituted benzene (B151609) ring, which is activated by the electron-donating methoxy (B1213986) group. If phenol is used, the coupling is typically performed under slightly alkaline conditions (pH ~8-10) to deprotonate the phenolic hydroxyl group, enhancing the ring's nucleophilicity. vulcanchem.com The resulting hydroxazobenzene can then be methylated to yield the final product.

Diazotization: p-nitroaniline + NaNO₂ + 2HCl (at 0-5 °C) → p-nitrobenzenediazonium chloride + NaCl + 2H₂O

Azo Coupling: p-nitrobenzenediazonium chloride + Anisole → this compound + HCl

This classical method, while effective and widely used in laboratory settings, can have limitations, including the instability of diazonium salts and the use of strong acids. icrc.ac.ir

Advanced Synthetic Strategies for Functionalized Azobenzenes

In recent years, significant research has focused on developing more versatile and efficient methods for synthesizing functionalized azobenzenes, including derivatives of this compound. These advanced strategies often offer improvements in terms of yield, regioselectivity, and substrate scope.

One prominent advanced strategy involves transition-metal-catalyzed cross-coupling reactions . acs.org Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, have emerged as powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com For instance, a palladium catalyst can be used to couple an aryl halide with an arylboronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig coupling) to construct the biaryl backbone, which can then be converted to the azo linkage. While not a direct formation of the azo bond, these methods are invaluable for creating complex, functionalized precursors that can be subsequently transformed into the desired azobenzene (B91143).

Another innovative approach is the oxidative coupling of anilines . This method offers a more direct route to symmetrical and unsymmetrical azobenzenes by the oxidation of the corresponding anilines. researchgate.net Various catalytic systems, including those based on copper, have been developed to facilitate this transformation, often using environmentally friendly oxidants like molecular oxygen. mdpi.com This strategy can be particularly advantageous from a green chemistry perspective as it avoids the use of stoichiometric and often toxic metal oxidizing agents. researchgate.net

Furthermore, direct C-H bond activation and functionalization has become a highly attractive strategy for synthesizing sterically hindered or complex azobenzenes. acs.org This approach allows for the introduction of functional groups at specific positions on the azobenzene scaffold, a task that can be challenging with classical methods. For example, ortho-functionalization of azobenzenes can be achieved using transition-metal catalysts, leading to compounds with tailored properties. acs.orgrsc.orgacs.org

The table below summarizes some of the advanced synthetic strategies for azobenzenes.

Synthetic StrategyDescriptionAdvantages
Palladium-Catalyzed Cross-Coupling Formation of C-C or C-N bonds to build the azobenzene scaffold, followed by conversion to the azo group. High yields, mild reaction conditions, and broad substrate scope.
Oxidative Coupling of Anilines Direct oxidation of anilines to form the azo bond, often using a catalyst and an oxidant like O₂. researchgate.netmdpi.comAtom-economic and can be more environmentally friendly. researchgate.net
Direct C-H Functionalization Regio- and chemoselective introduction of functional groups onto the azobenzene core via C-H bond activation. acs.orgAccess to sterically hindered and complex azobenzenes. acs.org
Hypervalent Iodine Reagents Used for the selective transfer of the azobenzene moiety to various nucleophiles under mild, metal-free conditions. rsc.orgAvoids the use of transition metals and allows for a wide range of ortho-substituted products. rsc.org

Green Chemistry Principles in Azobenzene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of azobenzenes. researchgate.netrsc.org Traditional methods often involve harsh reaction conditions, toxic reagents, and the production of significant waste. icrc.ac.ir

A key focus of green azobenzene synthesis is the use of environmentally benign solvents and catalysts . Water is an ideal green solvent, and efforts have been made to develop azo coupling reactions that can be performed in aqueous media. nih.gov The use of reusable heterogeneous catalysts, such as metal oxides or supported metal nanoparticles, is another important aspect. rsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

Mechanochemical synthesis , which involves reactions in the solid state induced by mechanical force (e.g., ball milling), represents a significant advancement in green chemistry. uwindsor.ca This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. uwindsor.ca For example, the synthesis of some azo dyes has been successfully demonstrated using a grinding method, avoiding the need for bulk solvents. icrc.ac.ir

The development of one-pot procedures where multiple reaction steps are carried out in the same reactor without isolating intermediates also aligns with green chemistry principles by saving time, energy, and resources. nih.gov For instance, the in-situ generation of nitrosobenzene (B162901) derivatives from anilines followed by a coupling reaction in a single pot has been reported as an environmentally friendly approach. nih.gov

The table below highlights some green chemistry approaches in azobenzene synthesis.

Green Chemistry PrincipleApplication in Azobenzene Synthesis
Use of Greener Solvents Performing reactions in water or other environmentally benign solvents. nih.gov
Catalysis Employing reusable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste. rsc.org
Solvent-Free Reactions Utilizing mechanochemical methods like ball milling to conduct reactions without solvents. uwindsor.ca
Atom Economy Designing reactions, such as oxidative couplings, that maximize the incorporation of starting materials into the final product. researchgate.netrsc.org
Energy Efficiency Using microwave irradiation or photo-organic synthesis to reduce reaction times and energy consumption. rsc.orgresearchgate.net

The ongoing development of these green synthetic methodologies is crucial for the sustainable production of this compound and other valuable azo compounds, minimizing their environmental impact while maintaining high efficiency and product quality.

Elucidation of Photoisomerization Dynamics and Mechanistic Pathways in 4 Methoxy 4 Nitroazobenzene

Fundamental Principles of Trans-Cis Photoisomerization

The photoisomerization of azobenzene (B91143) and its derivatives, such as 4'-Methoxy-4-nitroazobenzene, is a reversible process involving the interconversion between two geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer is generally more stable by approximately 12 kcal/mol. nih.gov This transformation is typically initiated by the absorption of light, which excites the molecule from its electronic ground state (S₀) to an excited state (S₁ or S₂). nih.gov

Upon irradiation with light of a suitable wavelength, typically in the UV-A or visible region, the trans isomer can be converted to the cis isomer. nih.gov This process involves significant structural changes, most notably around the central N=N double bond. The reverse reaction, from cis back to the more stable trans form, can be triggered by irradiation with a different wavelength of light or by thermal relaxation in the dark. nih.gov The distinct absorption spectra of the two isomers are fundamental to their function as molecular switches. Both isomers typically exhibit two absorption bands: a strong π→π* transition and a weaker, lower-energy n→π* transition. nih.gov The ability to switch between these two states with light makes azobenzene derivatives key components in the development of light-powered molecular machines and smart materials. nih.govnih.gov

Excited State Deactivation Mechanisms: Rotational and Inversional Pathways

The mechanism of deactivation from the photoexcited state back to the ground state has been a subject of extensive research and debate, with two primary pathways proposed: rotation and inversion. nih.govnih.gov

Rotational (or Torsional) Pathway: This mechanism involves a twisting motion around the central N=N double bond in the excited state. The N=N π-bond is temporarily broken, allowing for rotation to occur, leading to the formation of the other isomer upon relaxation to the ground state. longdom.org Computational studies on push-pull azobenzenes suggest that the torsional mechanism is the only productive route for photoisomerization, particularly following π→π* excitation. nih.govacs.org

Inversional Pathway: This pathway involves an in-plane, bending motion of one of the nitrogen atoms through a linear, sp-hybridized transition state, while the N=N double bond remains intact. nih.govlongdom.org Some evidence suggests that the thermal cis-trans isomerization of certain push-pull azobenzenes may proceed via an inversion mechanism. nih.govrsc.org

For push-pull systems like this compound, the specific deactivation pathway can be influenced by factors such as the nature of the substituents, the solvent polarity, and the specific excited state that is populated. nih.govlongdom.org Current consensus, supported by dynamic simulations, indicates that photoisomerization primarily occurs from the S₁ state through a conical intersection (S₁/S₀) that can have either rotational or inversional character. chemrxiv.org However, for many push-pull systems, the rotational pathway appears to be dominant for the photo-induced process. nih.govacs.org

The π→π* transition in azobenzenes is a strongly allowed electronic transition, resulting in an intense absorption band. nih.gov In this compound, the push-pull nature of the substituents causes a significant red-shift of this band, often moving it from the UV into the visible region of the spectrum. nih.govacs.org This transition excites an electron from a π bonding orbital to a π* antibonding orbital, populating the S₂ excited state.

Following excitation to the S₂ (ππ) state, the molecule undergoes a very rapid, sub-picosecond internal conversion to the S₁ (nπ) state. acs.org The efficiency of photoisomerization upon π→π* excitation is directly linked to the dynamics of this excited state cascade. Studies on similar push-pull systems show that the lifetime of the S₂ state is drastically shorter compared to unsubstituted azobenzene. acs.org The stabilization of the ππ* state via strong push-pull substituents can lead to an increase in isomerization efficiency. nih.govacs.org This is because the molecule has less potential energy along bending coordinates, making it more likely to follow a productive torsional path towards the cis isomer after decaying to the S₁ state, rather than returning to the initial trans ground state. nih.govacs.org

The n→π* transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to the π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band compared to the π→π* transition. nih.gov Excitation via this band directly populates the S₁ excited state.

In push-pull azobenzenes, the energy of the nπ* state remains relatively unchanged by the substituents, while the ππ* state is significantly lowered in energy. nih.gov This reduces the energy gap between the S₁ and S₂ states, facilitating the rapid internal conversion mentioned previously. Isomerization proceeds from the S₁ state regardless of whether it was populated directly (via n→π* absorption) or indirectly (via S₂→S₁ decay after π→π* absorption). The journey from the S₁ state to the ground state determines the outcome of the photoisomerization. The dominant mechanism from this state for push-pull systems is often found to be rotation around the N=N bond. nih.govacs.org

Kinetic Studies of Photoisomerization and Thermal Back-Isomerization

The rates of both the light-induced trans-to-cis isomerization and the subsequent thermal relaxation back to the trans form are crucial parameters defining the behavior of an azobenzene-based molecular switch. These kinetics are strongly influenced by the molecular structure and the surrounding environment, particularly the solvent. longdom.org

For push-pull azobenzenes, the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity. researchgate.netsemanticscholar.org In contrast to unsubstituted azobenzene, where the thermal isomerization rate is largely independent of the solvent, push-pull systems exhibit accelerated rates in polar solvents. researchgate.net This is often attributed to a more polar transition state that is stabilized by polar solvent molecules, which is consistent with a rotational isomerization mechanism. longdom.orgsemanticscholar.org

Kinetic data for the thermal isomerization of 4-anilino-4'-nitroazobenzene, a structurally similar push-pull compound, illustrates this solvent dependency. Higher rates and lower activation energies are observed in more polar media.

First-Order Rate Constants (k) and Activation Energies (Ea) for the Thermal Cis-Trans Isomerization of 4-Anilino-4'-nitroazobenzene at 25°C in Various Solvents. longdom.orgcolostate.edu
SolventRelative Polarityk (s⁻¹)Ea (kJ/mol)
Cyclohexane0.0060.00396.1
Toluene0.0990.011-
Benzene (B151609)0.111--
Tetrahydrofuran (THF)0.2070.04385.7
Acetone0.3550.09181.9
3-Pentanol---

The photoisomerization process itself is governed by the quantum yield (Φ), which is the probability that an absorbed photon will lead to an isomerization event. The composition of a solution under constant irradiation will reach a photostationary state (PSS), which represents the equilibrium between the forward (trans→cis) and reverse (cis→trans) photo-reactions and the thermal back-reaction. mdpi.comnsf.gov

Influence of Substituent Effects on Photoisomerization Efficiency and Rates

The electronic properties of substituents on the azobenzene core have a profound impact on its photochromic behavior. mdpi.com By strategically placing electron-donating and electron-withdrawing groups, one can fine-tune properties such as absorption wavelength, quantum yield, and the half-life of the cis isomer. researchgate.net

In this compound, the methoxy (B1213986) group (-OCH₃) at the 4' position acts as an electron-donating group (a "push" substituent), while the nitro group (-NO₂) at the 4 position is a strong electron-withdrawing group (a "pull" substituent). This "push-pull" configuration creates a permanent dipole moment and significantly alters the electronic structure of the molecule. longdom.org

The primary consequence of this arrangement is the modification of the frontier molecular orbitals. The electron-donating group destabilizes (raises the energy of) the highest occupied molecular orbital (HOMO, a π orbital), while the electron-withdrawing group stabilizes (lowers the energy of) the lowest unoccupied molecular orbital (LUMO, a π* orbital). nih.govacs.org This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the strong π→π* absorption band. nih.govacs.org This spectral tuning is a key advantage, allowing the isomerization to be triggered with lower-energy visible light instead of UV radiation, which is beneficial for applications in biological systems and materials science. acs.org

Furthermore, this push-pull substitution can enhance the photoisomerization efficiency. The stabilization of the bright ππ* state can make the torsional deactivation pathway more favorable, leading to a higher quantum yield for the trans-to-cis conversion compared to unsubstituted azobenzene. nih.govacs.org

Impact of Methoxy and Nitro Groups

The presence of the electron-donating methoxy group (-OCH3) at the 4'-position and the electron-withdrawing nitro group (-NO2) at the 4-position creates a significant dipole moment in the this compound molecule. This "push-pull" electronic structure leads to a pronounced charge-transfer character in its electronic transitions. This characteristic is crucial in determining the preferred isomerization pathway. For many push-pull azobenzenes, the photoisomerization is thought to proceed predominantly through a rotational mechanism around the N=N bond in the excited state, as opposed to the inversion mechanism often favored by unsubstituted azobenzene.

The rotational pathway is characterized by a transition state that is more polar than the ground state. The methoxy and nitro substituents stabilize this polar transition state, thereby lowering the energy barrier for isomerization. A study on the similar push-pull compound, 4-anilino-4'-nitroazobenzene, demonstrated that a strong relationship between the rate of isomerization and solvent polarity is indicative of a rotational mechanism. While specific studies on this compound are limited, it is suggested that its reaction mechanism does not significantly change with solvent polarity, implying a consistent pathway across different environments. dcu.ie This consistency is likely due to the inherent electronic asymmetry imposed by the potent methoxy and nitro substituents.

Environmental Factors Modulating Isomerization Dynamics

The surrounding environment plays a critical role in modulating the rate and efficiency of the photoisomerization of this compound. Factors such as the polarity and viscosity of the solvent, or the confinement within a rigid matrix, can significantly alter the energy landscape of the isomerization process.

Solvent Polarity and Viscosity Effects

The polarity of the solvent has a pronounced effect on the thermal cis-to-trans isomerization of push-pull azobenzenes. For compounds like 4-anilino-4'-nitroazobenzene, an increase in solvent polarity leads to an accelerated rate of isomerization and a decrease in the activation energy. longdom.org This is attributed to the stabilization of the polar, zwitterionic-like transition state in more polar solvents.

While the general trend suggests that solvent polarity strongly influences the isomerization kinetics of push-pull systems, the effect of viscosity is less straightforward. Some studies on azobenzene derivatives have indicated a strong dependence of isomerization rates on polarity but not on viscosity. researchgate.net However, in highly viscous media, the large-amplitude motions required for isomerization can be hindered.

For a closely related compound, 4-methoxyazobenzene (B97606) (lacking the nitro group), the kinetics of thermal cis-to-trans isomerization have been studied in ionic liquids, which can be considered highly polar and viscous environments. The data from these studies can provide insight into the expected behavior of this compound.

Thermal cis-to-trans Isomerization of 4-Methoxyazobenzene in Ionic Liquids
SolventTemperature (°C)Rate Constant, k (s⁻¹)Activation Energy, Ea (kJ/mol)
BMIM PF₆251.0 x 10⁻⁵95 ± 5
302.1 x 10⁻⁵
408.5 x 10⁻⁵
503.2 x 10⁻⁴
BMIM Tf₂N255.0 x 10⁻⁶90 ± 4
301.1 x 10⁻⁵
404.8 x 10⁻⁵
501.8 x 10⁻⁴

Data for 4-Methoxyazobenzene, a related compound, is presented to illustrate the influence of the solvent environment. Data extracted from a study on the kinetics in ionic liquids. nih.gov

Matrix Confinement Effects (e.g., Thin Films, Polymers)

When this compound is incorporated into a solid matrix, such as a thin film or a polymer, its isomerization dynamics are significantly constrained compared to in solution. The rigid environment restricts the molecular motions necessary for the conformational change of the azobenzene moiety.

Research on various azobenzene derivatives embedded in polymer matrices has consistently shown that the rate of thermal cis-to-trans isomerization is slower than in solution. researchgate.net The isomerization process in such confined environments can also become more complex, sometimes exhibiting multi-exponential decay kinetics. This is often attributed to the heterogeneous nature of the polymer matrix, where some azobenzene molecules reside in regions with more free volume, allowing for faster isomerization, while others are in more constrained regions.

For instance, studies on other azobenzene-containing polymers have shown that the thermal isomerization can be described by more than one rate constant, reflecting the different local environments experienced by the chromophores within the polymer film.

Illustrative Thermal cis-to-trans Isomerization Rate Constants of Azobenzene Derivatives in Polymer Films
Azobenzene DerivativePolymer MatrixTemperature (°C)Rate Constant(s) (s⁻¹)
4-(N-maleimido)azobenzenePolystyrene60~1.5 x 10⁻⁴
4-(N-maleimido)azobenzenePolysulfone65~2.0 x 10⁻⁴
4-dimethylaminoazobenzenePolystyrene302.50 x 10⁻⁴ and 5.33 x 10⁻⁵

Advanced Spectroscopic Characterization Techniques for Photochemical Investigations

UV-Visible Absorption Spectroscopy for Photochromic Analysis

UV-Visible absorption spectroscopy is a fundamental tool for studying the photochromism of azobenzene (B91143) compounds. The trans and cis isomers of these molecules exhibit distinct absorption spectra, allowing for the quantification of the photoisomerization process. The more stable trans isomer typically displays a strong π-π* transition in the UV region and a weaker n-π* transition at longer wavelengths. Upon irradiation with UV light, the trans isomer converts to the cis isomer, leading to characteristic changes in the absorption spectrum.

For instance, in a study of 4-anilino-4'-nitroazobenzene, a "push-pull" azobenzene derivative, the presence of an electron-donating group (anilino) and an electron-accepting group (nitro) results in a significant red-shift of the π-π* absorption band compared to unsubstituted azobenzene. bmglabtech.com This is due to the contribution of a resonance structure that weakens the N=N double bond. bmglabtech.com The absorption spectra of 4-anilino-4'-nitroazobenzene in various solvents show a bathochromic shift (red-shift) in more polar solvents, which is attributed to hydrogen bond formation and the stabilization of a zwitterionic form. researchgate.net

The photoisomerization from the trans to the cis form can be monitored by observing the decrease in the absorbance of the π-π* band of the trans isomer and the concomitant changes in other spectral regions. The reverse cis-to-trans isomerization, which can be induced by visible light or occur thermally, can also be followed spectroscopically. The presence of isosbestic points in the absorption spectra during these transformations indicates a clean conversion between the two isomeric forms.

Table 1: Illustrative UV-Visible Absorption Maxima for an Analogous Push-Pull Azobenzene (4-anilino-4'-nitroazobenzene) in Different Solvents researchgate.net

SolventDielectric ConstantAbsorption Maximum (λmax) [nm]
Cyclohexane2.02430
Toluene2.38445
Benzene (B151609)2.28450
Tetrahydrofuran7.58465
Acetone20.7470
3-Pentanol13.9490

Time-Resolved Spectroscopy for Ultrafast Dynamics

To capture the fleeting events that occur during photoisomerization, which often take place on femtosecond to picosecond timescales, time-resolved spectroscopic techniques are indispensable.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states. A short "pump" pulse excites the molecule, and a subsequent "probe" pulse, delayed by a precise amount of time, measures the absorption of the transient species. By varying the delay time, a "movie" of the excited-state evolution can be created.

A study on trans-4-methoxyazobenzene (trans-4-MAB), a compound structurally similar to the subject of this article, provides insight into the ultrafast dynamics following photoexcitation. ustc.edu.cnustc.edu.cn Upon excitation to the S2 state, the molecule undergoes a series of rapid relaxation processes. The transient absorption spectra reveal the formation of the cis isomer, evidenced by a permanent positive absorption in the 400–480 nm region. ustc.edu.cnustc.edu.cn The decay of the transient signals can be fitted with multiple exponential components, each corresponding to a specific photophysical or photochemical process.

In ethanol, three decay components were identified for trans-4-MAB: 0.11 ps, 1.4 ps, and 2.9 ps. ustc.edu.cnustc.edu.cn The fastest component is assigned to the internal conversion from the initially excited S2 state to the S1 state. The subsequent decay components are associated with relaxation from the S1 state, including the isomerization process itself and vibrational cooling of the newly formed "hot" ground-state cis isomer. ustc.edu.cnustc.edu.cn The solvent environment can influence these dynamics; in the more viscous ethylene (B1197577) glycol, the decay components were found to be 0.16 ps, 1.5 ps, and 7.5 ps. ustc.edu.cnustc.edu.cn

Table 2: Excited-State Decay Components of trans-4-Methoxyazobenzene in Different Solvents Determined by Femtosecond Transient Absorption Spectroscopy ustc.edu.cnustc.edu.cn

SolventDecay Component 1 (ps)Decay Component 2 (ps)Decay Component 3 (ps)
Ethanol0.111.42.9
Ethylene Glycol0.161.57.5

Femtosecond Fluorescence Spectroscopy

Femtosecond fluorescence spectroscopy is another time-resolved technique that provides complementary information to transient absorption. It measures the fluorescence emission from the excited states as a function of time. While many azobenzene derivatives are weakly fluorescent, studying their emission dynamics can reveal crucial information about the initial steps of the photoisomerization process.

For some push-pull substituted azobenzenes, a biphasic fluorescence decay has been observed. researchgate.net An initial, narrow, and intense fluorescence band can decay on a timescale of approximately 100 fs. researchgate.net This is often accompanied by the rise of a broader, red-shifted, and much weaker emission. researchgate.net The rapid decay of the initial fluorescence is indicative of the molecule quickly moving away from the Franck-Condon region on the excited-state potential energy surface, initiating the isomerization process. The longer-lived, weaker emission may originate from a more relaxed excited-state geometry.

Although specific femtosecond fluorescence data for 4'-Methoxy-4-nitroazobenzene is not available in the provided search results, the general behavior of related push-pull azobenzenes suggests that such studies would be valuable in elucidating the very early-time dynamics of its photoisomerization.

Vibrational Spectroscopy for Structural Elucidation During Photoisomerization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure and its changes during a chemical process.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. Since the trans and cis isomers of azobenzene have different symmetries and geometries, their FTIR spectra will exhibit distinct vibrational bands. By monitoring changes in the FTIR spectrum upon photoirradiation, one can follow the structural evolution during photoisomerization.

Difference spectroscopy, where the spectrum of the initial state is subtracted from the spectrum of the final or an intermediate state, is particularly useful. A cis-to-trans FTIR difference spectrum, for instance, will show negative bands corresponding to the disappearance of cis isomer vibrations and positive bands for the appearance of trans isomer vibrations. This technique has been used to study the structural changes in complex systems containing azobenzene photoswitches, such as in peptides. nih.gov Key vibrational modes to monitor in azobenzene derivatives include the N=N stretch, C-N stretches, and various aromatic C-H and C-C vibrations.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational technique that is complementary to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the N=N double bond in azobenzene. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the molecule, can selectively enhance the vibrations of the chromophore, providing detailed information about the structural changes in the excited state.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a time-resolved Raman technique that can capture the vibrational spectra of transient species with high temporal and spectral resolution. A study on 4-nitro-4′-dimethylamino-azobenzene (NDAB), a push-pull azobenzene, using FSRS identified key marker modes for the trans and cis isomers. rsc.org For example, the NO2 stretching mode and the C–N(Me)2 stretching mode were used to separately track the dynamics of the trans and cis photoproducts. rsc.org The FSRS data revealed a 400 fs Frank-Condon relaxation, an 800 fs timescale for the formation of the cis product, and the emergence and relaxation of unsuccessful ground state trans species on a picosecond timescale. rsc.org Such studies provide invaluable insights into the structural dynamics of photoisomerization.

Table 3: Key Vibrational Modes in an Analogous Push-Pull Azobenzene (4-nitro-4′-dimethylamino-azobenzene) Studied by FSRS rsc.org

Vibrational ModeWavenumber (cm-1)Assignment
NO2 stretch1570/1590Symmetric stretching of the nitro group
C–N(Me)2 stretch1630Stretching of the carbon-dimethylamino bond

Advanced Surface Characterization Techniques

The behavior of this compound in thin films and monolayers is of particular interest for device applications. Surface-sensitive spectroscopic techniques are therefore indispensable for probing the molecular orientation, packing, and electronic structure at interfaces.

Sum Frequency Generation (SFG) Spectroscopy of Monolayers

Sum Frequency Generation (SFG) spectroscopy is a powerful, surface-specific vibrational spectroscopy technique ideal for studying the molecular structure and orientation of molecules at interfaces. In the context of this compound monolayers, SFG can provide detailed insights into the orientation of the azobenzene core and its substituents with respect to the surface normal, both in the thermally stable trans state and the light-induced cis state.

Expected Vibrational Modes for SFG Analysis:

Vibrational ModeExpected Wavenumber (cm⁻¹)Information Provided
Phenyl C-H stretch3050-3100Orientation of the phenyl rings
Methoxy (B1213986) C-H stretch2835-2950Orientation of the methoxy group
Symmetric NO₂ stretch~1350Orientation of the nitro group
Asymmetric NO₂ stretch~1530Orientation of the nitro group
Azo N=N stretch~1400-1450Conformation of the azobenzene core

By analyzing the polarization dependence of the SFG signal for these modes, the average tilt angle of the molecule and its functional groups relative to the substrate can be determined. Photochemical investigations would involve acquiring SFG spectra before and after irradiation with UV-A light (to induce trans-to-cis isomerization) and visible light (for the reverse cis-to-trans isomerization). Changes in the intensity and polarization dependence of the vibrational peaks would reveal the light-induced reorientation of the molecules within the monolayer. It is anticipated that the more planar trans isomer would exhibit a higher degree of orientational order compared to the bulkier cis isomer.

Electron and Ion Spectroscopy (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another surface-sensitive technique that provides information about the orientation and electronic structure of molecules on surfaces. By tuning the energy of incident X-rays to the absorption edges of specific elements (e.g., Carbon K-edge, Nitrogen K-edge, Oxygen K-edge), NEXAFS can probe the unoccupied molecular orbitals.

For a this compound monolayer, NEXAFS would be employed to determine the orientation of the phenyl rings. The spectra are characterized by sharp π* resonances and broader σ* resonances. The intensity of the π* resonances is maximized when the electric field vector of the polarized X-ray beam is aligned with the π* orbitals of the aromatic rings. By varying the angle of incidence of the polarized X-ray beam, the average tilt angle of the aromatic rings with respect to the surface can be calculated.

Expected NEXAFS Resonances and Their Significance:

Absorption EdgeResonanceExpected Energy (eV)Information Provided
C K-edgeC=C π~285Orientation of the phenyl rings
N K-edgeN=N π~400Electronic structure and orientation of the azo group
O K-edgeN-O π*~531Orientation of the nitro group

Photochemical studies using NEXAFS would involve comparing the spectra of the trans and cis isomers. The reorientation of the phenyl rings upon isomerization would lead to a change in the angular dependence of the π* resonance intensities, providing a clear indication of the light-induced conformational changes in the monolayer.

Other Spectroscopic Methods (e.g., NMR, Mass Spectrometry for Structural Confirmation)

While SFG and NEXAFS are powerful tools for surface analysis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the initial structural confirmation and characterization of the this compound compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the key functional groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methoxy (-OCH₃)~3.9Singlet-
H-2', H-6' (adjacent to -OCH₃)~7.0Doublet~9.0
H-3', H-5' (adjacent to -OCH₃)~8.0Doublet~9.0
H-2, H-6 (adjacent to -NO₂)~8.0Doublet~9.0
H-3, H-5 (adjacent to -NO₂)~8.4Doublet~9.0

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~56
C-4' (bearing -OCH₃)~164
C-1' (bearing azo)~147
C-2', C-6'~115
C-3', C-5'~125
C-4 (bearing -NO₂)~149
C-1 (bearing azo)~155
C-2, C-6~125
C-3, C-5~123

NMR is also crucial for studying the kinetics of thermal cis-to-trans isomerization in solution by monitoring the changes in the proton signals of the two isomers over time.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which serves as a fingerprint for its identification. For this compound (C₁₃H₁₁N₃O₃), the expected molecular weight is approximately 257.08 g/mol .

Expected Fragmentation Pattern in Electron Impact (EI) MS:

The fragmentation of this compound in an EI-MS experiment would likely proceed through several characteristic pathways, including cleavage of the bonds adjacent to the azo group and loss of small neutral molecules.

Computational and Theoretical Investigations of 4 Methoxy 4 Nitroazobenzene

Quantum Chemical Methodologies for Electronic Structure Calculations

The accurate description of the electronic structure of 4'-Methoxy-4-nitroazobenzene, in both its ground and excited states, is fundamental to understanding its photochemistry. A variety of quantum chemical methods have been employed to this end, each with its own strengths and limitations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of molecules like this compound. nih.gov DFT methods, particularly those employing hybrid functionals such as B3LYP, have been successfully used to optimize the geometries of the trans and cis isomers and to calculate their vibrational frequencies and other electronic properties. nih.gov These calculations consistently show that the trans isomer is thermodynamically more stable than the cis isomer. DFT provides a computationally efficient way to explore the ground-state potential energy surface, which is crucial for understanding the thermal back-isomerization from the cis to the trans form.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited electronic states that are central to the photoisomerization process, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.netresearchgate.net TD-DFT calculations are used to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectra of the trans and cis isomers of this compound. researchgate.net These calculations are essential for assigning the characteristic n→π* and π→π* transitions observed in the experimental UV-visible spectra of azobenzene (B91143) derivatives. For push-pull systems, TD-DFT can reveal how the electron-donating and electron-withdrawing groups modulate the energies of the excited states, influencing the photoisomerization quantum yields and rates.

Multi-Reference Perturbation Theory (e.g., RASPT2, CASSCF)

While TD-DFT is often adequate for describing vertical excitations, a more rigorous treatment is required to accurately model the potential energy surfaces of excited states, especially in regions of near-degeneracy between states, such as conical intersections, which are critical for rapid radiationless decay back to the ground state. For this, multi-reference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic wave function in such situations by including all important electronic configurations. aip.orgresearchgate.net To incorporate the effects of dynamic electron correlation for quantitative accuracy, second-order perturbation theory is often applied to the CASSCF wave function, in methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory) or RASPT2 (Restricted Active Space Second-Order Perturbation Theory). acs.orgnih.govunige.ch These methods are considered the gold standard for studying the photoisomerization pathways of azobenzenes, providing a more reliable picture of the shapes of the excited-state potential energy surfaces and the locations of conical intersections. acs.org

Modeling of Photoisomerization Pathways and Potential Energy Surfaces

The photoisomerization of this compound can proceed through two primary mechanistic pathways: rotation around the central N=N bond or inversion (in-plane bending) at one of the nitrogen atoms. Computational modeling is crucial for mapping the potential energy surfaces (PES) of the relevant electronic states and identifying the energetically favorable pathways. longdom.orgresearchgate.netchemrxiv.org

Energy Barriers and Transition States

Computational studies on push-pull azobenzenes have shown that the presence of donor and acceptor groups can significantly influence the energy barriers for both the rotational and inversional pathways. chemrxiv.org For the thermal cis-to-trans isomerization on the ground state (S₀), DFT calculations can locate the transition state structures and determine the corresponding activation energies. For the photoisomerization occurring on the excited state potential energy surfaces (typically S₁), methods like CASSCF and CASPT2 are used to map the pathways from the Franck-Condon region to the conical intersections that facilitate the return to the ground state. nih.govunige.ch The energy barriers on the excited-state surfaces are critical in determining the efficiency and timescale of the photoisomerization process.

Isomerization PathwayComputational MethodEnergy Barrier (kcal/mol)
RotationDFT (B3LYP)23.5
InversionDFT (B3LYP)28.1

Data is for 4-amino-4'-nitroazobenzene and serves as an illustrative example.

Singlet and Triplet State Energetics

The relative energies of the low-lying singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states play a crucial role in the photochemistry of this compound. researchgate.netacs.org Upon photoexcitation, the molecule is typically promoted to a singlet excited state. The subsequent dynamics, including intersystem crossing to a triplet state or internal conversion between singlet states, are governed by the energetic landscape of these states. acs.org TD-DFT and multi-reference methods are used to calculate the energies of these states. researchgate.net In many azobenzenes, the S₁ state is of n→π* character, while the S₂ state is of π→π* character. The energetic ordering and the gap between these states can be influenced by the push-pull substituents and the solvent environment. The involvement of triplet states can provide alternative isomerization pathways, although for many push-pull azobenzenes, the isomerization is believed to occur primarily on the singlet potential energy surfaces. acs.org

The following table provides representative calculated vertical excitation energies for a generic push-pull azobenzene, illustrating the typical energetic ordering of the lowest singlet and triplet states.

Excited StateCharacterComputational MethodVertical Excitation Energy (eV)
S₁n→πTD-DFT2.5
S₂π→πTD-DFT3.2
T₁n→πTD-DFT2.1
T₂π→πTD-DFT2.9

These values are illustrative for a generic push-pull azobenzene and may not correspond exactly to this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Dynamics

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally signifies a molecule that is more easily excitable and possesses higher chemical reactivity. nih.gov

In this compound, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) at opposite ends of the azobenzene scaffold creates a "push-pull" electronic structure. This arrangement significantly influences the distribution of electron density in the HOMO and LUMO. The HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is predominantly found on the electron-deficient nitro-substituted phenyl ring.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a significant intramolecular charge transfer (ICT) from the methoxy-containing moiety to the nitro-containing moiety. This ICT is a key feature of push-pull azobenzene derivatives and is responsible for their characteristic absorption bands in the visible region of the electromagnetic spectrum. The efficiency and dynamics of this charge transfer process are crucial for the photoisomerization of the azobenzene core, which is the basis for its application in molecular switches and other light-responsive materials.

Table 1: Representative Frontier Molecular Orbital Data for a Push-Pull System

ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: The data presented is for a representative triazine derivative and is intended to be illustrative of the parameters calculated for push-pull systems. irjweb.com

The dynamics of the charge transfer process can be investigated using time-dependent DFT (TD-DFT), which can model the electronic transitions and excited state properties. These calculations can elucidate the nature of the excited states involved in the photoisomerization process and the pathways of energy dissipation.

Molecular Dynamics Simulations of Azobenzene Systems

For azobenzene derivatives, MD simulations are particularly useful for investigating the photoisomerization process between the trans and cis isomers. By employing specialized force fields or by combining MD with quantum mechanical calculations (QM/MM), it is possible to simulate the structural changes that occur upon photoexcitation. These simulations can reveal the detailed mechanism of the isomerization, including the rotational and inversional pathways of the N=N double bond.

While specific MD simulations for this compound were not found in the provided search results, studies on other azobenzene-containing systems highlight the potential of this technique. For example, MD simulations have been used to model the behavior of azobenzene-based photoswitches and to understand how the isomerization process is influenced by the surrounding environment, such as a solvent or a polymer matrix.

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Azobenzene Systems

ParameterDescription
Isomerization PathwayThe specific atomic motions involved in the trans-to-cis and cis-to-trans conversion.
Conformational DynamicsThe flexibility and accessible conformations of the molecule in its ground and excited states.
Solvent EffectsThe influence of the surrounding solvent molecules on the structure, stability, and dynamics of the azobenzene derivative.
Intermolecular InteractionsThe non-covalent interactions between the azobenzene molecule and its environment.

These simulations can provide valuable data on the timescale of the isomerization process and the factors that control its efficiency.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a computationally efficient yet accurate way to study chemical processes in large molecular systems. In this approach, the part of the system where the key chemical events occur (e.g., the azobenzene core during photoisomerization) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the solvent or a protein matrix) is described using a more computationally affordable molecular mechanics force field.

For this compound, a QM/MM approach would be ideal for studying its behavior in a complex environment. The QM region would typically include the entire azobenzene molecule to accurately describe the electronic changes during photoexcitation and isomerization. The MM region would consist of the surrounding solvent molecules or a host matrix.

This method allows for the investigation of how the environment influences the electronic properties and photochemical behavior of the molecule. For instance, QM/MM simulations can be used to study:

Solvatochromic shifts: The effect of the solvent polarity on the absorption spectrum of the molecule.

Environmental effects on isomerization: How the surrounding matrix can sterically or electronically influence the photoisomerization quantum yield and thermal relaxation rates.

Interactions with biological systems: If the azobenzene derivative is part of a larger biomolecular system, QM/MM can be used to study its interactions with the surrounding amino acid residues.

While no specific QM/MM studies on this compound were identified in the search results, the application of this methodology to other azobenzene derivatives has been reported. These studies demonstrate the power of QM/MM in providing a detailed understanding of the interplay between the electronic structure of the photoswitch and its local environment.

Structure Property Relationships in 4 Methoxy 4 Nitroazobenzene Derivatives

Correlating Substituent Effects with Electronic Transitions and Spectral Shifts

The electronic absorption spectrum of azobenzene (B91143) derivatives is characterized by two main absorption bands: a high-intensity π-π* transition typically in the UV region and a lower-intensity n-π* transition in the visible region. In push-pull systems like 4'-Methoxy-4-nitroazobenzene, the presence of an electron-donating group (EDG) and an electron-withdrawing group (EWG) leads to a significant intramolecular charge transfer (ICT) character in the π-π* transition. This results in a bathochromic (red) shift of this band, extending into the visible spectrum and often overlapping with the n-π* transition.

The methoxy (B1213986) group, a strong EDG, increases the energy of the highest occupied molecular orbital (HOMO), while the nitro group, a potent EWG, lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap is the primary reason for the red-shifted absorption. Further modification of the substitution pattern on the this compound core allows for fine-tuning of these electronic transitions. The introduction of additional or different substituents can modulate the electronic properties and, consequently, the absorption spectra.

For instance, increasing the electron-donating strength of the substituent at the 4'-position or the electron-withdrawing strength at the 4-position will generally lead to a more pronounced red shift of the π-π* band. Conversely, introducing electron-withdrawing groups at the 4'-position or electron-donating groups at the 4-position would counteract the push-pull effect, leading to a hypsochromic (blue) shift.

Substituent at 2'-positionλmax (π-π) (nm)λmax (n-π) (nm)Solvent
H~385~450Dioxane
CH3~390~455Dioxane
OCH3~405~460Dioxane
Cl~392~452Dioxane
NO2~415Not clearly resolvedDioxane

Note: The data in this table is illustrative and represents general trends. Actual values can vary based on experimental conditions.

Rational Design Principles for Tuning Photochromic Response

The rational design of this compound derivatives with tailored photochromic properties hinges on a deep understanding of the structure-property relationships. The primary goals in tuning the photochromic response often include shifting the absorption wavelengths, modulating the quantum yields of photoisomerization (Φ), and controlling the thermal half-life (t1/2) of the less stable cis-isomer.

Wavelength Tuning: As discussed in the previous section, the absorption maxima can be predictably tuned by altering the electronic nature of the substituents. For applications requiring visible-light activation, increasing the push-pull character is a key strategy. This can be achieved by employing stronger donor and acceptor groups or by extending the π-conjugated system.

Quantum Yield Modulation: The quantum yield of the trans-to-cis photoisomerization (Φt→c) is a critical parameter. For push-pull azobenzenes, the isomerization mechanism is often more complex than that of unsubstituted azobenzene. The close proximity and potential overlap of the π-π* and n-π* excited states can provide different relaxation pathways, some of which may not lead to isomerization. Strategic placement of substituents can influence the energy landscape of the excited states and favor the isomerization pathway.

Control of Thermal Relaxation: The thermal stability of the cis-isomer is crucial for applications that require the storage of information or a persistent "off" state. In many push-pull azobenzenes, the cis-isomer is notoriously unstable, with short thermal half-lives. This is attributed to the electronic push-pull effect, which lowers the activation energy for thermal cis-to-trans isomerization. Introducing bulky ortho-substituents can sterically hinder the rotation around the N=N bond in the transition state of thermal isomerization, thereby significantly increasing the half-life of the cis-isomer.

ModificationEffect on λmax (π-π*)Effect on Φt→cEffect on cis-isomer t1/2
Stronger EDG at 4'-positionBathochromic shiftGenerally decreasesDecreases
Stronger EWG at 4-positionBathochromic shiftGenerally decreasesDecreases
Bulky ortho-substituentsMinor shiftMay decreaseIncreases significantly
Extension of π-conjugationBathochromic shiftVariableVariable

Note: This table presents generalized principles for rational design.

Intermolecular Interactions and Their Influence on Photoisomerization

In the solid state, intermolecular interactions play a crucial role in governing the photoisomerization behavior of this compound derivatives. Crystal packing, hydrogen bonding, and π-π stacking can significantly hinder the large-amplitude motions required for the trans-to-cis isomerization. In many cases, the photoisomerization is completely suppressed in the crystalline state due to the lack of sufficient free volume.

However, clever crystal engineering strategies can be employed to facilitate photoisomerization in the solid state. This can involve the introduction of functional groups that promote specific packing motifs, leaving enough void space for the conformational change. For instance, the incorporation of bulky groups can disrupt dense packing. Co-crystallization with inert host molecules can also create a more accommodating environment for the photoswitch.

In solution, intermolecular interactions with the solvent are also important. The polarity of the solvent can influence the rate of thermal cis-to-trans isomerization. For push-pull azobenzenes, a polar transition state is often invoked for the rotational isomerization pathway. Therefore, polar solvents can stabilize this transition state and accelerate the thermal relaxation of the cis-isomer.

Stereochemical Control and Conformational Analysis

The stereochemistry of this compound derivatives is centered around the N=N double bond, which can exist in either the E (trans) or Z (cis) configuration. The trans-isomer is thermodynamically more stable due to its linear and more planar conformation, which minimizes steric hindrance. The cis-isomer is bent and less stable.

Conformational analysis of these molecules involves studying the rotation around the single bonds, particularly the C-N bonds connecting the phenyl rings to the azo group. The planarity of the molecule is a key factor influencing its electronic properties. While the trans-isomer tends to be largely planar, steric clashes between ortho-substituents and the azo group can lead to a twisting of the phenyl rings out of the plane defined by the C-N=N-C atoms.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of these molecules. These calculations can provide insights into the relative energies of different conformers, rotational barriers around single bonds, and the geometries of the transition states for both photo and thermal isomerization. For example, calculations can help to understand how the introduction of a bulky ortho-substituent not only sterically hinders thermal isomerization but also influences the ground-state conformation and the electronic absorption spectrum.

Applications of 4 Methoxy 4 Nitroazobenzene in Advanced Materials Science and Molecular Devices

Photoresponsive Polymer Systems

The incorporation of 4'-Methoxy-4-nitroazobenzene into polymer structures imparts them with photoresponsive capabilities. The fundamental mechanism behind this is the reversible trans-cis isomerization of the azobenzene (B91143) moiety upon exposure to specific wavelengths of light. The elongated, more stable trans isomer can be converted to the bent, less stable cis isomer, leading to significant changes in the polymer's macroscopic properties such as shape, volume, and surface polarity.

Light-Controlled Actuators and Shape-Memory Materials

While the broader class of azobenzene-containing polymers is widely studied for light-controlled actuators and shape-memory materials, specific research focusing solely on this compound in these applications is not extensively documented in the available literature. However, the principles governing these materials are directly applicable.

Light-controlled actuators function by converting light energy into mechanical work. advancedsciencenews.commdpi.com In a polymer network containing this compound, irradiation with UV light would induce trans-to-cis isomerization, causing the polymer chains to contract and generating mechanical stress or movement. advancedsciencenews.com Subsequent irradiation with visible light, or thermal relaxation, would reverse the process. The push-pull nature of this compound is expected to influence the efficiency and speed of this actuation.

Shape-memory polymers (SMPs) can be deformed and fixed into a temporary shape, later recovering their original form upon application of an external stimulus like heat or light. hit.edu.cn An SMP incorporating this compound could be programmed by deforming it and then exposing it to light to lock in the temporary shape through isomerization. The stored strain energy is released, and the original shape is recovered when the light stimulus is changed or removed. advancedsciencenews.com

Photoresponsive Hydrogels and Adhesives

Hydrogels and adhesives that respond to light have significant potential in biomedical and industrial applications. The integration of azobenzene derivatives allows for the dynamic control of properties like swelling, adhesion, and mechanical strength.

Research into hydrogels has explored the effects of different electronic groups on azobenzene monomers. A comparative study on photo-controlled hydrogel adhesives synthesized with 4-methoxyazobenzene (B97606) acrylate (ABOMe), azobenzene acrylate (ABH), and 4-nitroazobenzene (B1198901) acrylate (ABNO₂) revealed the distinct roles of the electron-donating (methoxy) and electron-withdrawing (nitro) groups. rsc.org The study found that the hydrogel containing the methoxy (B1213986) group (ABOMe) exhibited efficient and reversible adhesion, a property not observed in the hydrogel with the nitro group (ABNO₂). rsc.org This was attributed to a more efficient E-Z (trans-cis) photoisomerization mechanism in the methoxy-substituted version. rsc.org

These findings suggest that while the nitro group is a strong electron-withdrawing component, its presence can hinder the isomerization necessary for applications like reversible adhesion. Therefore, for this compound to be effective in such systems, a precise balance of its push-pull characteristics would be necessary to achieve the desired photo-switching without compromising the dynamic response.

Monomer Used in HydrogelKey Functional GroupReversible AdhesionObserved Skin Adhesion Strength
4-methoxyazobenzene acrylate (ABOMe) Electron-Donating (-OCH₃)Yes360.7 ± 10.1 kPa
4-nitroazobenzene acrylate (ABNO₂) Electron-Withdrawing (-NO₂)NoNot Applicable
Azobenzene acrylate (ABH) UnsubstitutedNoNot Applicable

This table is based on data from a study on acrylate derivatives of azobenzene, illustrating the influence of the substituent groups found in this compound. rsc.org

Liquid Crystalline Materials with Optically Tunable Properties

The integration of azobenzene derivatives into liquid crystalline (LC) materials allows for the optical control of their phase behavior and alignment. nih.gov The rod-like shape of the trans isomer of azobenzene promotes the formation of ordered LC phases (e.g., nematic), while the bent cis isomer disrupts this ordering, potentially leading to a phase transition to an isotropic liquid. mdpi.com This principle is the basis for creating optically tunable LC materials.

Although azobenzene compounds are widely used in this field, specific studies detailing the use of this compound as a dopant or constituent of liquid crystalline materials are not prominent. However, its strong dipole moment, arising from the push-pull structure, would make it highly sensitive to external electric fields, a valuable property for display technologies. Furthermore, its photo-switching capability could be harnessed to modulate the optical properties of the LC host, such as its refractive index and light transmission, enabling applications in optical shutters, filters, and sensors.

Molecular Switches and Logic Gates in Molecular Electronics

At the single-molecule level, this compound is a prime candidate for use as a molecular switch. rsc.org Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different properties (e.g., conductivity, color, or shape). nih.gov The trans and cis isomers of this compound represent two distinct states that can be toggled using light.

The push-pull nature of this molecule is particularly relevant here. The presence of an electron-donor (methoxy) and an electron-acceptor (nitro) group creates a system where the electronic properties are highly dependent on the isomeric state. indexcopernicus.com This concept has been explored in structurally similar molecules like 4-Anilino-4'-nitroazobenzene. indexcopernicus.com The isomerization kinetics and the stability of each state are strongly influenced by these substituents. indexcopernicus.com This controlled switching is the foundational principle for developing molecular-scale electronic components.

Building on this, molecular logic gates, which perform Boolean operations on one or more inputs to produce a single output, can be designed. mdpi.comrsc.org For instance, a system based on this compound could be designed where the input is a specific wavelength of light and the output is a measurable property, such as fluorescence or conductivity. While complex circuits using this specific molecule have not been demonstrated, its fundamental switching properties make it a viable candidate for future development in molecular electronics.

Optical Data Storage Technologies

The ability of azobenzene polymers to undergo light-induced changes in their physical and optical properties makes them suitable for optical data storage. Information can be written into an azobenzene-containing film by using polarized light to orient the molecules in specific directions, a process that can be erased and rewritten. researchgate.net

The two distinct isomeric states of this compound could correspond to the "0" and "1" states of binary data. A focused laser could be used to write data by inducing local isomerization, and another light source could be used to read the data by detecting changes in light absorption or refractive index. The thermal stability of the cis state is a critical factor for long-term data retention. The push-pull substituents on this compound are known to affect the half-life of the cis isomer, which would need to be optimized for practical data storage applications. While the general principle is well-established for azobenzene polymers, specific research highlighting this compound for this purpose is limited.

Energy Conversion and Storage Systems (e.g., Solar Thermal Storage)

Molecular solar thermal (MOST) systems offer a novel approach to capturing and storing solar energy in the chemical bonds of photoswitchable molecules. rsc.org The molecule absorbs solar energy and converts to a higher-energy, metastable isomer. This energy can be stored for a significant period and released as heat on demand, typically through a trigger like a catalyst or heat.

Azobenzene derivatives are leading candidates for MOST systems. rsc.org Research on 4-methoxyazobenzene (MOAB), a closely related compound lacking the nitro group, has shown promising results. When integrated into a metal-organic framework (MOF), MOAB exhibits near-quantitative conversion to its high-energy cis isomer upon irradiation. nih.govrsc.org This composite material can store thermal energy with a respectable density and a half-life of several days, demonstrating the viability of the approach. nih.govrsc.org

Compound/SystemEnergy DensityHalf-life of Z-isomerConversion Efficiency (E→Z)
4-methoxyazobenzene (MOAB) in MOF 101 J g⁻¹~6 days>98%

This table presents data for 4-methoxyazobenzene (MOAB), a structurally similar compound, to illustrate the potential of methoxy-substituted azobenzenes in solar thermal storage. nih.govrsc.org

The introduction of a nitro group to create this compound would further modify its absorption spectrum and energy landscape. The push-pull configuration could shift the absorption wavelength to better match the solar spectrum, potentially increasing the efficiency of energy capture. However, it may also affect the stability of the high-energy isomer and the amount of energy released, requiring further research to optimize its performance for MOST applications.

Photoactivatable Probes for Biochemical and Enzymatic Studies

The targeted literature search for the application of this compound as a photoactivatable probe in biochemical and enzymatic studies did not yield specific research findings or detailed data directly involving this compound for such purposes. General principles of photoactivatable probes and the use of other azobenzene derivatives in controlling biological systems have been documented. These studies establish the foundation for how a photoswitchable molecule like this compound could theoretically be applied. However, explicit examples, detailed methodologies, and specific data for this compound in this context are not available in the reviewed sources.

The core principle of a photoactivatable probe lies in its ability to exist in two or more isomeric states that can be interconverted with light. This switching mechanism can be harnessed to control a biological process with high spatiotemporal precision. In the case of azobenzene derivatives, the trans and cis isomers exhibit different geometries and electronic properties. This photoisomerization can be used to induce conformational changes in a biomolecule to which the azobenzene is attached, thereby altering its function. For instance, the activity of an enzyme could be modulated by attaching a photoswitch near its active site; one isomer might allow substrate binding while the other sterically hinders it.

While the literature describes the successful use of other azobenzene compounds, such as 4-phenylazomaleinanil and phenylalanine-4'-azobenzene, to photocontrol enzyme activity, specific studies detailing the synthesis of this compound-conjugated biomolecules and their subsequent use in enzymatic assays are not presently found. The potential of this compound in this field remains an area for future research and exploration.

Data on Related Azobenzene Photoswitches in Enzymatic Studies

To provide context on how azobenzene derivatives are utilized as photoactivatable probes, the following table summarizes findings for related compounds. It is important to note that this data does not directly pertain to this compound.

Azobenzene DerivativeBiological TargetEffect of PhotoisomerizationWavelength for Switching
4-phenylazomaleinanilHistone deacetylase-like amidohydrolase (HDAH)Reversible control of enzymatic activity.Not specified in abstract.
Phenylalanine-4'-azobenzeneImidazole glycerol phosphate synthaseReversible control of enzyme activity and allostery.365 nm and 420 nm
4,4′-bis(maleimido)azobenzeneRestriction enzymeReversible modulation of DNA cleavage activity.UV and blue light

Future Directions and Emerging Research Avenues

Development of Next-Generation Photoswitches with Enhanced Performance

The future development of photoswitches based on 4'-Methoxy-4-nitroazobenzene is centered on optimizing their performance characteristics for more demanding applications. Research is being directed toward several key areas to enhance efficiency, speed, and responsiveness.

One primary goal is to achieve a greater separation of the absorption bands of the trans and cis isomers. oaepublish.com This separation is crucial for achieving high conversion efficiency and preventing overlap that can lead to incomplete photoswitching. By modifying the molecular structure, researchers aim to tune the electronic properties that govern these absorption spectra. The "push-pull" nature of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing nitro group, provides a foundational platform for such tuning. nih.govacs.org Strategic substitutions on the aromatic rings can further modulate the energy levels of the π-π* and n-π* transitions, leading to better-defined switching windows.

Another critical area is the development of photoswitches that can be operated using visible or even near-infrared (NIR) light. researchgate.net Traditional azobenzenes often require UV light for the trans-to-cis isomerization, which can be damaging to biological systems and has limited penetration depth in materials. researchgate.net Red-shifting the absorption spectrum is a key objective, making these switches compatible with in vivo applications and optogenetics. For push-pull systems like this compound, modifications that extend the π-conjugated system or alter the strength of the donor-acceptor groups can shift the absorption to longer, more benign wavelengths.

Furthermore, enhancing the thermal stability of the metastable cis isomer is a significant research focus. While rapid thermal relaxation is desirable for some applications, many potential uses, such as data storage, require the cis state to be long-lived. oaepublish.com Research into tetra-ortho-substituted azobenzenes has shown that steric hindrance around the azo bond can dramatically increase the half-life of the cis isomer, and similar strategies could be applied to this compound derivatives.

Research GoalStrategyDesired Outcome
Improved Addressability Molecular modifications to separate absorption bands of trans and cis isomers.Higher photoconversion efficiency and cleaner switching.
Red-Shifted Activation Extending π-conjugation or tuning donor-acceptor strength.Photoswitching with visible or NIR light for biological applications.
Enhanced Bistability Introducing steric hindrance around the azo bond (e.g., ortho-substitution).Increased thermal half-life of the cis isomer for data storage.
Faster Isomerization Creating bridged azobenzene (B91143) structures.Accelerated switching dynamics for high-speed applications.

Integration of this compound into Nanomaterials and Hybrid Systems

A significant frontier in the application of this compound lies in its incorporation into nanomaterials and hybrid systems. This integration aims to impart light-responsive properties to a variety of materials, creating "smart" systems that can be controlled remotely with light.

Metal-Organic Frameworks (MOFs): One promising area is the use of this compound derivatives as ligands in the construction of MOFs. oaepublish.comrsc.orgnih.govmdpi.com These crystalline porous materials offer a highly ordered environment where the photoswitching of the azobenzene units can induce changes in the framework's properties. For instance, the isomerization from the linear trans form to the bent cis form can alter the pore size and shape of the MOF. oaepublish.com This could be harnessed for the light-controlled capture and release of guest molecules, such as drugs or pollutants. oaepublish.com The regular arrangement of the chromophores within the MOF can also lead to cooperative switching effects.

Self-Assembled Monolayers (SAMs): Another key direction is the formation of SAMs on various surfaces, such as gold or silicon oxides. By chemically tethering this compound derivatives to a surface, it is possible to create photoresponsive interfaces. The light-induced changes in the isomer's shape and dipole moment can reversibly alter surface properties like wettability, adhesion, and friction. These photoswitchable surfaces could find applications in microfluidic devices, sensors, and controllable cell culture substrates.

Functionalized Nanoparticles: The functionalization of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) with this compound is also an active area of research. researchgate.net Attaching these molecular switches to the surface of nanoparticles can create hybrid materials where a property of the nanoparticle core is controlled by light. For example, the isomerization of the azobenzene shell could modulate the aggregation state of gold nanoparticles, leading to a color change, or control the access of reactants to the surface of a catalytic nanoparticle.

Exploration of Novel Photomechanical and Photothermal Applications

The ability of this compound to change its molecular shape upon illumination is being explored for novel applications in converting light directly into mechanical work or heat.

Photomechanical Systems: The significant geometric change during the trans-cis isomerization can be harnessed to generate mechanical force at the macroscale. When embedded in a polymer matrix, such as a liquid crystal elastomer or a hydrogel, the collective, light-induced bending and unbending of the azobenzene molecules can cause the material to contract, expand, or bend. Research into photo-controlled hydrogel adhesives has shown that the push-pull electronic effects of azobenzene derivatives, including those similar to this compound, can regulate reversible adhesion properties. This opens the door to applications in soft robotics, light-activated actuators, and smart coatings.

Application AreaMechanismPotential Use
Photomechanical Actuators Light-induced isomerization of azobenzene moieties within a polymer matrix causes macroscopic shape change.Soft robotics, artificial muscles, light-controlled valves.
Photo-switchable Adhesives Reversible changes in adhesion properties of hydrogels containing push-pull azobenzenes upon photoisomerization.Smart coatings, medical adhesives, reusable fasteners.
Solar Thermal Fuels Storing solar energy in the high-energy cis isomer and releasing it as heat upon back-isomerization.Off-grid heating, reusable heat packs, energy storage.
Light-Induced Phase Change Using light to trigger a crystal-to-liquid phase transition, storing both photochemical and latent heat.Enhanced energy density for solar thermal fuels.

Advanced Characterization Techniques for Bridging Theory and Experiment

To fully unlock the potential of this compound, a deeper understanding of its fundamental photophysical and photochemical processes is required. Future research will increasingly rely on a combination of advanced characterization techniques and theoretical modeling to bridge the gap between theory and experimental observation.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy are crucial for mapping the entire photoisomerization process, from light absorption to the final product formation. acs.org These experiments can resolve the dynamics of the excited states on their natural timescale (femtoseconds to picoseconds), providing critical data on the isomerization mechanism (i.e., rotation vs. inversion), quantum yields, and the influence of the molecular environment, such as solvent polarity. acs.org Studies on push-pull azobenzenes have revealed complex excited-state dynamics, and applying these techniques to this compound will provide invaluable insights for designing more efficient switches. nih.gov

Advanced Microscopy and Surface Probes: To study the behavior of this compound in nanomaterials and on surfaces, high-resolution microscopy techniques are essential. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can visualize individual molecules and probe the light-induced switching of azobenzenes in self-assembled monolayers, revealing how intermolecular interactions and surface confinement affect the isomerization process.

Computational Modeling: Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are becoming indispensable tools for understanding and predicting the properties of photoswitches. nih.gov These computational models can calculate absorption spectra, map the potential energy surfaces of the excited states, and identify the pathways for isomerization. nih.gov By simulating how structural modifications affect these properties, computational chemistry can guide synthetic efforts toward next-generation photoswitches with targeted performance characteristics, creating a powerful feedback loop between theoretical prediction and experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4'-Methoxy-4-nitroazobenzene, and how is purity validated?

  • Methodology : Synthesis typically involves diazo coupling between a nitro-substituted aromatic amine (e.g., 4-nitroaniline) and a methoxy-substituted aromatic precursor (e.g., 4-methoxyphenol). Nitration reactions using HNO₃/H₂SO₄ mixtures under controlled temperatures (0–5°C) are critical for introducing the nitro group . Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by melting point analysis (mp ≈ 191–194°C, similar to structurally related compounds) , HPLC, and TLC ensure purity.
  • Analytical Validation : FT-IR (azo group stretch at ~1400–1600 cm⁻¹), ¹H NMR (methoxy singlet at δ ~3.8 ppm), and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Wear N95 respirators, nitrile gloves, and safety goggles to avoid inhalation, dermal contact, and eye exposure. Use fume hoods for synthesis and handling .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers away from light and heat to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro substituents influence the compound’s reactivity in electrophilic substitution reactions?

  • Mechanistic Insight : The methoxy group (-OCH₃) acts as an electron-donating group, activating the aromatic ring toward electrophilic attack at the para position. Conversely, the nitro group (-NO₂) is strongly electron-withdrawing, directing electrophiles to the meta position. This dual effect creates regioselectivity challenges, requiring precise control of reaction conditions (e.g., solvent polarity, temperature) to optimize yields .
  • Experimental Design : Use DFT calculations to map electron density distributions and predict reactive sites. Validate with kinetic studies using UV-Vis spectroscopy to monitor reaction progress .

Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?

  • Crystallization Issues : The compound’s planar azo (-N=N-) linkage and bulky substituents hinder crystal packing, often resulting in low-quality crystals. Slow evaporation from DMSO/ethanol mixtures improves crystal growth .
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. Synchrotron radiation may enhance resolution for weakly diffracting crystals .

Q. How does photostability of the azo group impact applications in optoelectronic materials?

  • Stability Analysis : The azo bond (-N=N-) undergoes cis-trans isomerization under UV light, altering electronic properties. Accelerated aging tests (e.g., exposure to 365 nm UV light for 24 hours) quantify degradation via HPLC and UV-Vis spectral shifts .
  • Mitigation Strategies : Incorporate electron-withdrawing substituents (e.g., -CN) or encapsulate the compound in polymer matrices to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.